5-(4-Methylphenoxy)pentanal
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Overview
Description
5-(4-Methylphenoxy)pentanal: is an organic compound characterized by the presence of a pentanal group attached to a 4-methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-methylphenol and pentanal: One common method involves the reaction of 4-methylphenol with pentanal in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of 5-(4-methylphenoxy)pentanal.
Industrial Production Methods: Industrially, this compound can be synthesized using a similar approach but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(4-Methylphenoxy)pentanal can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(4-methylphenoxy)pentanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 5-(4-methylphenoxy)pentanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products:
Oxidation: 5-(4-Methylphenoxy)pentanoic acid.
Reduction: 5-(4-Methylphenoxy)pentanol.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme-substrate interactions due to its unique structure.
Medicine:
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-methylphenoxy)pentanal involves its interaction with various molecular targets. For instance, in biochemical studies, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The aldehyde group is particularly reactive, allowing it to participate in a variety of chemical transformations.
Comparison with Similar Compounds
4-Methylphenol: Shares the 4-methylphenoxy moiety but lacks the pentanal group.
Pentanal: Contains the aldehyde group but lacks the 4-methylphenoxy moiety.
Uniqueness:
5-(4-Methylphenoxy)pentanal: is unique due to the combination of the 4-methylphenoxy and pentanal groups, which imparts distinct chemical properties and reactivity compared to its individual components.
Properties
IUPAC Name |
5-(4-methylphenoxy)pentanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-11-5-7-12(8-6-11)14-10-4-2-3-9-13/h5-9H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOWZBHPLNYELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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